

reactivity of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-fluoro-3-methoxyphenol
Cat. No.: B1463650

[Get Quote](#)

An In-depth Technical Guide to the Reactivity of **2-Chloro-6-fluoro-3-methoxyphenol**

Abstract

2-Chloro-6-fluoro-3-methoxyphenol is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and advanced organic synthesis. The unique arrangement of four distinct functional groups—a hydroxyl, a methoxy, a chloro, and a fluoro substituent—on the benzene ring imparts a complex and nuanced reactivity profile. This guide provides an in-depth analysis of the molecule's chemical behavior, focusing on the interplay between electronic and steric effects that govern its transformations. We will explore the reactivity at its three primary sites: the aromatic ring, the phenolic hydroxyl group, and the halogen substituents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and predictive models for leveraging this versatile scaffold in complex synthetic applications.

Introduction and Molecular Overview

The value of a synthetic building block is defined by the predictability and selectivity of its reactions. **2-Chloro-6-fluoro-3-methoxyphenol** ($C_7H_6ClFO_2$) presents a compelling case study in multifunctional reactivity.^[1] Its structure is a confluence of competing and cooperating electronic influences:

- Activating Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density via resonance (+R effect).^[2]

- Deactivating Groups: The chloro (-Cl) and fluoro (-F) groups are deactivating via induction (-I effect) but are also considered ortho, para-directing due to resonance donation from their lone pairs.[\[3\]](#)

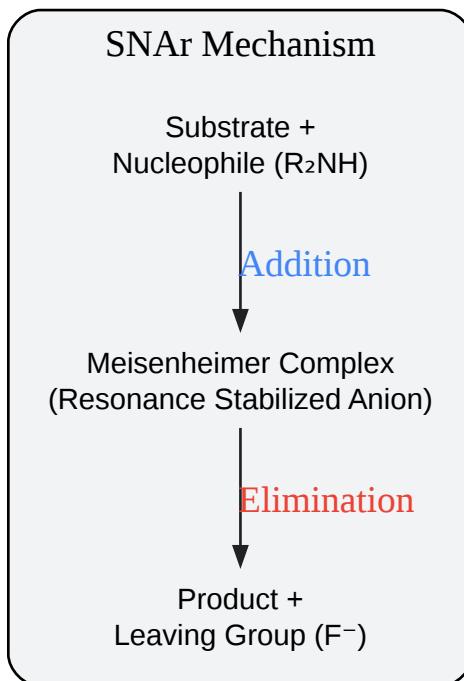
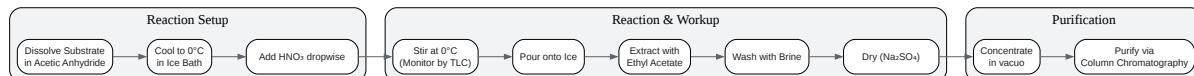
This dense functionalization makes the molecule an attractive starting material for creating highly decorated scaffolds, a common strategy in modern drug discovery to optimize ligand-protein interactions and fine-tune physicochemical properties.[\[4\]](#)[\[5\]](#) Understanding the hierarchy of these electronic effects is paramount to predicting reaction outcomes and designing rational synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties for **2-Chloro-6-fluoro-3-methoxyphenol** is presented below. These values are critical for reaction setup, solvent selection, and purification design.

Property	Value	Source
Molecular Formula	C ₇ H ₆ ClFO ₂	[6]
Molecular Weight	176.57 g/mol	[6]
CAS Number	1017777-60-4	[6]
Appearance	Solid (predicted)	[7]
Topological Polar Surface Area (TPSA)	29.46 Å ²	[6]
Computed logP	2.19	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	2	[6]

Reactivity of the Aromatic Core



The reactivity of the benzene ring is dictated by the balance between the powerful activating effects of the hydroxyl and methoxy groups and the deactivating inductive effects of the halogens.

Electrophilic Aromatic Substitution (EAS)

All four substituents are formally ortho, para-directors. To predict the site of electrophilic attack, we must consider the sole unoccupied position on the ring (C5) and evaluate the directing vectors of the existing groups.

- -OH group (at C1): Strongly directs to C2 (blocked), C4 (blocked), and C6 (blocked).
- -Cl group (at C2): Weakly directs to C1 (blocked), C3 (blocked), and C4 (blocked).
- -OCH₃ group (at C3): Strongly directs to C2 (blocked), C4 (blocked), and C6 (blocked).
- -F group (at C6): Weakly directs to C1 (blocked), C2 (blocked), and C5.

The only open position is C5. The directing influence towards this position comes primarily from the fluorine at C6 (ortho position) and the methoxy at C3 (meta position, though its ortho/para nature is dominant). Given the high electron density of the ring, EAS reactions are expected to be facile. However, the steric hindrance from the flanking fluoro and (potentially) methoxy groups could necessitate forcing conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-6-fluoro-3-methoxyphenol | C7H6ClFO2 | CID 46737505 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]

- 4. drughunter.com [drughunter.com]
- 5. youtube.com [youtube.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Chloro-6-fluoro-3-methoxyphenol | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [reactivity of 2-Chloro-6-fluoro-3-methoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1463650#reactivity-of-2-chloro-6-fluoro-3-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com